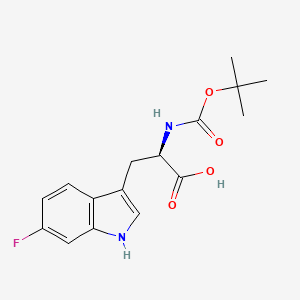
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3'-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3),hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride is a complex organometallic compound. It is a derivative of cobinamide, which is an intermediate in the biosynthesis of cobalamin (vitamin B12). This compound is known for its unique structure, which includes a cobalt ion coordinated with various ligands, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride involves multiple steps. The process typically starts with the extraction of cobinamide from natural sources or its chemical synthesis. The cobinamide is then reacted with dihydrogen phosphate and (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole) under controlled conditions to form the ester linkage. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride undergoes various chemical reactions, including:
Oxidation: The cobalt ion can undergo oxidation, changing its oxidation state.
Reduction: The compound can be reduced, often involving the cobalt ion.
Substitution: Ligands coordinated to the cobalt ion can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may lead to the formation of higher oxidation states of cobalt, while reduction may yield lower oxidation states. Substitution reactions can result in the formation of new complexes with different ligands.
Applications De Recherche Scientifique
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the coordination chemistry of cobalt and the reactivity of organometallic complexes.
Biology: The compound is studied for its role in the biosynthesis of cobalamin and its potential as a vitamin B12 analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for vitamin B12 supplements.
Industry: It is used in the production of vitamin B12 and related compounds.
Mécanisme D'action
The mechanism of action of Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride involves its interaction with molecular targets in biological systems. The cobalt ion plays a crucial role in these interactions, often acting as a catalytic center for various biochemical reactions. The compound can participate in redox reactions, ligand exchange, and other processes that are essential for its biological activity.
Comparaison Avec Des Composés Similaires
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride can be compared with other similar compounds such as:
Hydroxocobalamin: Another form of vitamin B12 with a similar structure but different functional groups.
Cyanocobalamin: A synthetic form of vitamin B12 that contains a cyanide group instead of the phosphate ester.
Methylcobalamin: A naturally occurring form of vitamin B12 with a methyl group attached to the cobalt ion.
The uniqueness of Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride lies in its specific ester linkage and the presence of the dimethylbenzimidazole ligand, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C62H91ClCoN13O15P+ |
|---|---|
Poids moléculaire |
1383.8 g/mol |
Nom IUPAC |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride |
InChI |
InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);1H;;1H2/q;;+3;/p-2/b38-23-,50-32-,55-33-;;; |
Clé InChI |
CGILFMTUCMTNCZ-MAQCMGFJSA-L |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(/C(=C/C8=N/C(=C(\C4=N5)/C)/C(C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2R)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B15130318.png)

![7-[(E)-4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid](/img/structure/B15130333.png)
![10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15130339.png)

![5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B15130346.png)

![13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15130369.png)






